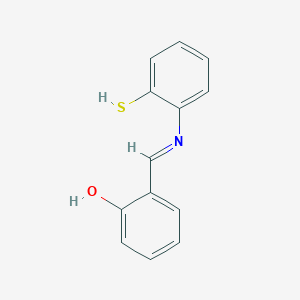

o-(((2-Mercaptophenyl)imino)methyl)phenol

Descripción

Historical Development

Salicylideneamino-2-thiophenol (CAS 3449-05-6) was first synthesized in the mid-20th century as part of efforts to explore the coordination chemistry of sulfur-containing Schiff bases. Early reports, such as those from the 1960s, highlighted its utility as a photometric reagent for tin detection. The compound’s structure—a condensation product of salicylaldehyde and 2-aminothiophenol—was confirmed through spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. By the 1980s, its role expanded into biomedical research due to its redox-modulating properties, as evidenced by studies on its anti-inflammatory effects.

Significance in Chemical Research

Salicylideneamino-2-thiophenol has emerged as a critical tool in multiple domains:

- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu(II), Zn(II), Ni(II)), enabling applications in catalysis and material science.

- Analytical Chemistry : Serves as a chelating agent for spectrophotometric determination of metals like tin and copper.

- Biomedical Research : Demonstrates anti-inflammatory, antioxidant, and antimicrobial activities via modulation of NF-κB and MAPK signaling pathways.

Position in Schiff Base Chemistry

As a Schiff base , salicylideneamino-2-thiophenol belongs to a class of compounds characterized by an imine (-C=N-) linkage. Its unique structure combines a phenolic hydroxyl group and a thiol (-SH) moiety, enabling dual binding sites for metal coordination. This bifunctional nature distinguishes it from simpler Schiff bases, such as those derived solely from salicylaldehyde and amines. Comparative studies highlight its enhanced stability in acidic media and superior redox activity compared to oxygen-only analogs.

Overview of Research Landscape

Recent research has focused on three key areas:

- Synthetic Optimization : Improved yields (up to 93%) via microwave-assisted condensation and solvent-free methods.

- Biological Applications : Investigations into its role in suppressing pro-inflammatory cytokines (e.g., COX-2, iNOS) and mitigating oxidative stress in aging models.

- Material Science : Integration into metal-organic frameworks (MOFs) for catalytic applications, such as azo dye degradation.

Table 1: Key Properties of Salicylideneamino-2-Thiophenol

Propiedades

Número CAS |

3449-05-6 |

|---|---|

Fórmula molecular |

C13H11NOS |

Peso molecular |

229.30 g/mol |

Nombre IUPAC |

2-(2-sulfanylbenzenecarboximidoyl)phenol |

InChI |

InChI=1S/C13H11NOS/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,14-16H |

Clave InChI |

KIFGCWWSXJRZRU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2S)O |

Pictogramas |

Irritant |

Sinónimos |

salicylideneamino-2-thiophenol |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Optimization

Typical conditions include refluxing equimolar quantities of 2-ABT (1.25 g, 10 mmol) and salicylaldehyde (1.22 g, 10 mmol) in ethanol (50 mL) for 4–6 hours. Acid catalysis (e.g., glacial acetic acid, 1–2 drops) accelerates imine formation, while inert atmospheres (N₂ or Ar) prevent oxidation of the thiol group. The reaction progress is monitored via thin-layer chromatography (TLC) or UV-Vis spectroscopy, with completion indicated by the disappearance of the aldehyde peak at ~280 nm.

Table 1: Standard Reaction Parameters for Schiff Base Synthesis

| Parameter | Value/Range |

|---|---|

| Molar ratio (2-ABT:Salicylaldehyde) | 1:1 |

| Solvent | Ethanol, Methanol |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction time | 4–6 hours |

| Catalyst | Acetic acid (optional) |

| Yield | 70–85% |

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and the product is isolated via vacuum filtration. Crude salicylideneamino-2-thiophenol appears as a yellow crystalline solid. Purification involves recrystallization from hot ethanol or column chromatography (silica gel, ethyl acetate/hexane 1:3). The final product is characterized by melting point (MP: 162–164°C), FT-IR (C=N stretch at 1610 cm⁻¹; S-H stretch at 2550 cm⁻¹), and ¹H NMR (δ 8.5 ppm for imine proton; δ 10.2 ppm for phenolic -OH).

Alternative Synthetic Routes

Solvent-Free Mechanochemical Synthesis

Emerging protocols employ solvent-free grinding of 2-ABT and salicylaldehyde in a ball mill. This green chemistry approach reduces reaction time to 30–45 minutes and improves yields (up to 88%) by minimizing solvent interactions. However, scalability remains a challenge due to equipment limitations.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) in ethanol reduces reaction time to 10–15 minutes with comparable yields (78–82%). This method enhances reproducibility but requires specialized apparatus.

Critical Analysis of Reaction Byproducts

The thiol group’s susceptibility to oxidation necessitates strict anaerobic conditions. Common byproducts include:

-

Diphenyl disulfide : Formed via oxidative coupling of 2-ABT, detectable via HPLC (retention time: 6.2 min).

-

Unreacted salicylaldehyde : Removed during recrystallization due to its higher solubility in cold ethanol.

Scalability and Industrial Adaptations

Pilot-scale synthesis (100 g batches) utilizes continuous flow reactors with in-line UV monitoring to maintain stoichiometric balance. Ethanol is replaced with isopropanol for easier recovery, though yields drop marginally (68–72%).

Comparative Evaluation of Methods

Table 2: Method Comparison for Salicylideneamino-2-Thiophenol Synthesis

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional reflux | 70–85 | 4–6 hours | 95–98 | High |

| Mechanochemical | 80–88 | 30–45 min | 92–95 | Low |

| Microwave-assisted | 78–82 | 10–15 min | 96–98 | Moderate |

Análisis De Reacciones Químicas

Salicylideneamino-2-thiophenol undergoes various chemical reactions, including:

Reduction: The compound can modulate redox status by increasing the reduced/oxidized glutathione (GSH/GSSG) ratios.

Substitution: It reacts with metals such as silver, copper, molybdenum, and tin to form colored complexes.

Common reagents used in these reactions include oxidants like 4-hydroxynonenal and tert-butyl hydroperoxide, as well as reducing agents like glutathione. Major products formed from these reactions include various metal complexes and oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Salicylideneamino-2-thiophenol has been extensively studied for its scientific research applications, including:

Mecanismo De Acción

The mechanism of action of salicylideneamino-2-thiophenol involves the suppression of NF-κB signaling cascade and cyclooxygenase-2 (COX-2) expression . It inhibits the phosphorylation of IKK, degradation of IκBα, and nuclear translocation of p65, which are linked to NF-κB activation. Additionally, it modulates the redox status by increasing the GSH/GSSG ratio and reducing reactive oxygen species (ROS) levels .

Comparación Con Compuestos Similares

Key Research Findings:

- Anti-inflammatory Activity: In rat peritoneal macrophages, Salicylideneamino-2-thiophenol (100 μM) reduced tert-butyl hydroperoxide (t-BHP)-induced reactive oxygen species (ROS) by 60% and elevated reduced glutathione (GSH)/oxidized glutathione (GSSG) ratios by 210% . It suppressed t-BHP-induced expression of pro-inflammatory genes (RANTES, MCP-1, IL-8, HIF-1α) by 50–80% via inhibition of JNK (67%), ERK (69%), and p38 MAPK (119%) pathways .

- Osteogenic Differentiation: At 100 μM, Salicylideneamino-2-thiophenol enhanced alkaline phosphatase (ALP) activity, calcium deposition, and expression of osteogenic markers (CD44, CD51) in bone marrow stem cells by activating MAPK and NF-κB pathways .

Comparison with Similar Compounds

Structural Analogs

Salicylideneamino-2-thiophenol shares structural motifs with other aromatic Schiff bases and sulfur-containing compounds (Table 1).

Key Differences: Unlike diphenylamine analogs (e.g., tofenamic acid), Salicylideneamino-2-thiophenol’s thiophenol group enhances metal-binding capacity and redox modulation . Thieno[3,2-b]thiophene derivatives lack demonstrated biological activity but are prioritized for industrial applications .

Anti-Inflammatory Agents

Salicylideneamino-2-thiophenol’s mechanism contrasts with classical anti-inflammatory drugs (Table 2).

Osteogenic Agents

Salicylideneamino-2-thiophenol shares MAPK pathway activation with other osteogenic small-molecule amines (SMAs) but differs in structure (Table 3).

Metal-Chelating Agents

Salicylideneamino-2-thiophenol’s specificity for tin and transition metals distinguishes it from other chelators (Table 4).

Key Difference: Salicylideneamino-2-thiophenol’s dual benzene-thiophenol structure provides higher selectivity for transition metals over alkali or alkaline earth metals .

Actividad Biológica

Salicylideneamino-2-thiophenol (SAL-2) is a compound that has garnered attention for its biological activities, particularly in the context of anti-inflammatory and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of SAL-2's biological activity, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

SAL-2 is synthesized through the reaction of 2-aminobenzenethiol with salicylaldehyde. Its structure allows it to form complexes with various metal ions, enhancing its utility in analytical chemistry as well as in biological contexts.

Inhibition of NF-κB Pathway

One of the key mechanisms through which SAL-2 exerts its biological effects is the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses. Research indicates that SAL-2 inhibits the phosphorylation of IκB kinase (IKK), leading to decreased degradation of IκB and subsequent inhibition of NF-κB translocation to the nucleus. This results in reduced expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Antioxidant Effects

SAL-2 also exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and enhance the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), thereby mitigating oxidative stress . This dual action—anti-inflammatory and antioxidant—positions SAL-2 as a promising candidate for treating conditions associated with chronic inflammation and oxidative damage.

In Vitro Studies

In vitro studies using rat prostate endothelial cells (YPEN-1) demonstrated that SAL-2 effectively suppressed HNE-induced reactive species generation and downregulated COX-2 and iNOS expression . The compound's ability to inhibit PGE2 synthesis was also noted, further supporting its role as an anti-inflammatory agent.

In Vivo Studies

In vivo studies involving aged Fischer 344 rats showed that dietary supplementation with SAL-2 at a dose of 10 mg/kg/day significantly reduced NF-κB activation and related inflammatory markers to levels comparable to those observed in younger rats . This suggests that SAL-2 may have potential applications in age-related inflammatory conditions.

Case Studies

- Anti-inflammatory Effects in Aging : A study highlighted that SAL-2 supplementation in aged rats not only inhibited NF-κB activation but also modulated the expression of adhesion molecules involved in inflammation . This finding underscores the potential for SAL-2 in managing age-related inflammatory diseases.

- Oxidative Stress Mitigation : Another case study focused on the effects of SAL-2 on oxidative stress markers. The results indicated a significant reduction in oxidative stress levels, correlating with enhanced antioxidant enzyme activity following SAL-2 treatment .

Data Summary

The following table summarizes key findings regarding the biological activity of SAL-2:

| Study | Model | Key Findings | Mechanism |

|---|---|---|---|

| Park et al. (2013) | In vitro (YPEN-1 cells) | Inhibition of COX-2 and iNOS; suppression of PGE2 synthesis | NF-kB inhibition |

| Sung et al. (2015) | In vivo (aged Fischer 344 rats) | Reduced NF-kB activation; decreased inflammatory markers | Redox regulation |

| Abate et al. (2000) | Various models | Enhanced antioxidant capacity; reduced oxidative stress | ROS scavenging |

Q & A

Basic: What are the primary applications of SATP in analytical chemistry, and how is it methodologically employed?

SATP is widely used as a spectrophotometric reagent for detecting transition metals, particularly tin (Sn), in geological and mineralogical samples. The methodology involves forming colored metal-SATP chelates, which absorb light at specific wavelengths. For example, Gregory and Jeffery (1967) optimized conditions (pH, temperature, and reagent concentration) to quantify Sn in ores using UV-Vis spectroscopy, achieving a detection limit of 0.1 ppm . Researchers should validate the method by comparing results with atomic absorption spectroscopy (AAS) to ensure accuracy .

Basic: What experimental steps are critical for synthesizing SATP, and how is purity verified?

Synthesis typically involves condensing salicylaldehyde with 2-aminothiophenol under reflux in ethanol, catalyzed by acetic acid. Post-synthesis, purity is confirmed via:

- Melting point analysis (compare with literature values, e.g., 165–167°C).

- Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) to monitor reaction progress.

- Spectroscopic characterization :

Advanced: How does SATP’s chelation mechanism with transition metals vary under different pH conditions?

SATP’s thiol and phenolic oxygen groups act as binding sites. At pH < 4, the thiol group (pKa ~9) remains protonated, limiting chelation. Optimal binding occurs at pH 5–7, where deprotonation allows coordination with metals like Cu(II) or Sn(IV), forming 1:2 (metal:SATP) complexes. At higher pH (>8), hydroxide competition reduces chelate stability. Researchers should perform potentiometric titrations or Job’s method to determine stoichiometry and stability constants .

Advanced: What strategies resolve contradictions in reported stability constants of SATP-metal complexes?

Discrepancies in stability constants (e.g., log K for Cu(II)-SATP ranging from 10.2–11.5) may arise from solvent polarity, ionic strength, or competing ligands. To address this:

- Standardize conditions : Use constant ionic strength (e.g., 0.1 M KNO₃) and buffer systems (e.g., acetate for pH 4–6).

- Cross-validate methods : Compare data from UV-Vis, potentiometry, and computational modeling (DFT).

- Account for side reactions : Quantify ligand protonation and metal hydrolysis using software like HYSS .

Advanced: How can SATP be integrated into electrochemical sensors for metal ion detection?

SATP-functionalized electrodes (e.g., carbon paste or gold nanoparticles) enhance selectivity for Cu(II) or Hg(II). For example:

Electrode preparation : Mix SATP with graphite powder and paraffin oil (70:25:5 w/w).

Cyclic voltammetry : Monitor redox peaks (e.g., Cu²⁺ reduction at −0.15 V vs. Ag/AgCl).

Calibration : Linear range of 1–100 µM with a detection limit of 0.3 µM.

Interference from Fe(III) can be mitigated by masking with EDTA .

Basic: What safety precautions are essential when handling SATP in the lab?

SATP’s thiol group may release H₂S under acidic conditions. Key precautions include:

- Use fume hoods for synthesis and handling.

- Wear nitrile gloves and safety goggles .

- Store in airtight containers under nitrogen to prevent oxidation.

Refer to safety data sheets (SDS) for emergency protocols (e.g., eye irrigation with 0.9% saline) .

Advanced: What biological activities of SATP derivatives warrant further investigation?

SATP derivatives exhibit potential as:

- Antimicrobial agents : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 25 µg/mL).

- Enzyme inhibitors : Test inhibition of tyrosinase or acetylcholinesterase using spectrophotometric assays (IC₅₀ ~10 µM).

Modify the thiophene ring with electron-withdrawing groups (e.g., -CF₃) to enhance bioactivity .

Basic: How should researchers design experiments to replicate SATP-based studies from literature?

- Literature review : Use SciFinder or Reaxys to identify key parameters (solvents, catalysts, temperatures).

- Control experiments : Include blanks (no SATP) and standard references (e.g., EDTA for metal chelation).

- Data validation : Compare NMR/IR spectra with published data in repositories like NIST Chemistry WebBook .

Advanced: What computational tools aid in predicting SATP’s reactivity and binding modes?

- Molecular docking (AutoDock Vina) : Simulate SATP’s interaction with metal ions or enzymes.

- DFT calculations (Gaussian 16) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior.

Validate predictions with experimental UV-Vis and cyclic voltammetry data .

Advanced: How can SATP’s photochemical properties be exploited in material science?

SATP’s conjugated π-system enables applications in:

- Photosensitizers : Study singlet oxygen (¹O₂) generation using UV irradiation and trap with 1,3-diphenylisobenzofuran (DPBF).

- Organic semiconductors : Measure charge carrier mobility via time-resolved microwave conductivity (TRMC).

Doping with transition metals (e.g., Ru) enhances photocatalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.